molecular formula C6H13N3S B1599159 3-Ethyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine CAS No. 1189289-64-2

3-Ethyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine

Cat. No. B1599159
M. Wt: 159.26 g/mol
InChI Key: CFMRGIFJEUBJQL-UHFFFAOYSA-N
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Description

The compound “3-Ethyl-6-(methylsulfanyl)-1,2,3,4-tetrahydro-1,3,5-triazine” is a type of organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The “methylsulfanyl” group indicates the presence of a sulfur atom, which is bonded to a methyl group (CH3). The “ethyl” group is a two-carbon alkyl group (C2H5).


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The triazine ring, for instance, is a part of many biologically active compounds and is involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. These properties are determined by the structure and functional groups of the compound .

Scientific Research Applications

Inter-Ligand Reactions and Complex Formation

Coxall et al. (2000) detailed the synthesis of two ligands through derivatization of cyanuric chloride and their subsequent reactions with metal salts to form oligomerization reactions, leading to the creation of complex structures with potential applications in materials science and catalysis Coxall et al., 2000.

Synthesis Methods

Ghorbani‐Vaghei et al. (2015) demonstrated an efficient catalyst-based method for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, highlighting an environmentally friendly approach to synthesizing triazine derivatives Ghorbani‐Vaghei et al., 2015.

Tribological Applications

Wu et al. (2017) researched the tribological properties and tribochemistry mechanism of sulfur-containing triazine derivatives in water-glycol, showing improved antiwear and friction-reducing capacities, indicating potential uses in lubricant formulations Wu et al., 2017.

Novel Synthesis of Anti-Tumor Agents

Badrey & Gomha (2012) explored the synthesis of novel triazines and triazepines with potential anti-tumor properties, offering insights into the development of new cancer therapeutics Badrey & Gomha, 2012.

Chemical Modification for New Molecules

Collins et al. (2000) described the chemical modification of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones to produce derivatives with different functionalities, opening pathways for creating a variety of new molecules with diverse applications Collins et al., 2000.

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, general safety guidelines for handling chemicals should be followed .

Future Directions

The future research directions for a compound depend on its potential applications. For instance, if the compound shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if the compound has unique chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-3-9-4-7-6(10-2)8-5-9/h3-5H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMRGIFJEUBJQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CNC(=NC1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396223
Record name STK382560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine

CAS RN

1189289-64-2
Record name STK382560
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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